molecular formula C12H14O2 B14403274 4-Methoxy-1-phenylpent-4-EN-1-one CAS No. 87842-10-2

4-Methoxy-1-phenylpent-4-EN-1-one

Cat. No.: B14403274
CAS No.: 87842-10-2
M. Wt: 190.24 g/mol
InChI Key: YKVYWDNPPHDWOK-UHFFFAOYSA-N
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Description

4-Methoxy-1-phenylpent-4-en-1-one is an organic compound with the molecular formula C12H14O2. It is a type of enone, characterized by the presence of a methoxy group (-OCH3) and a phenyl group attached to a pentenone backbone. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-phenylpent-4-en-1-one typically involves the reaction of 4-methoxybenzaldehyde with an appropriate alkyne or alkene under specific conditions. One common method is the Claisen-Schmidt condensation, where 4-methoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired enone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-phenylpent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the enone to an alcohol or alkane.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or methoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under various conditions.

Major Products Formed

    Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxyacetophenone.

    Reduction: Formation of 4-methoxy-1-phenylpentanol or 4-methoxy-1-phenylpentane.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

4-Methoxy-1-phenylpent-4-en-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of fine chemicals, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methoxy-1-phenylpent-4-en-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxyacetophenone: Similar structure but lacks the pentenone backbone.

    4-Methoxybenzaldehyde: Contains an aldehyde group instead of the enone structure.

    4-Methoxy-1-phenylbutan-1-one: Similar but with a shorter carbon chain.

Uniqueness

4-Methoxy-1-phenylpent-4-en-1-one is unique due to its specific combination of functional groups, which imparts distinct reactivity and properties. Its enone structure allows for diverse chemical transformations, making it valuable in synthetic chemistry and various research applications .

Properties

CAS No.

87842-10-2

Molecular Formula

C12H14O2

Molecular Weight

190.24 g/mol

IUPAC Name

4-methoxy-1-phenylpent-4-en-1-one

InChI

InChI=1S/C12H14O2/c1-10(14-2)8-9-12(13)11-6-4-3-5-7-11/h3-7H,1,8-9H2,2H3

InChI Key

YKVYWDNPPHDWOK-UHFFFAOYSA-N

Canonical SMILES

COC(=C)CCC(=O)C1=CC=CC=C1

Origin of Product

United States

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